2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE
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Overview
Description
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring, a naphthyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multi-step reactionsThe reaction conditions often include the use of solvents like ethanol and reagents such as potassium hydroxide and acetic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents and conditions for these reactions include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE can be compared with other triazole derivatives, such as:
- 2-[(5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-[(5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(1S,2R)-2-METHYLCYCLOHEXYL]ACETAMIDE These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the triazole ring, naphthyl group, and acetamide moiety, which imparts distinct properties and potential applications.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLHHVHANTURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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